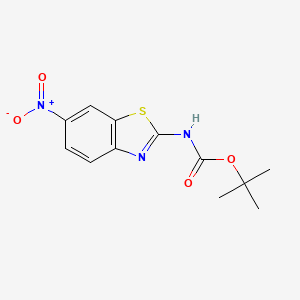

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

CAS No.: 862822-06-8

Cat. No.: VC2849399

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862822-06-8 |

|---|---|

| Molecular Formula | C12H13N3O4S |

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16) |

| Standard InChI Key | GMZUPMHKXNVDNK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Introduction

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound with the CAS number 862822-06-8. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of a nitro group and a tert-butyl ester moiety to the benzothiazole ring modifies its chemical and biological properties, making it a compound of interest in medicinal chemistry.

Biological Activities

While specific biological activities of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester are not widely reported, benzothiazole derivatives in general have shown a range of biological activities:

-

Antimicrobial Activity: Benzothiazoles have been found to exhibit antibacterial and antifungal properties, which could be enhanced or modified by the nitro and tert-butyl ester groups .

-

Anti-inflammatory Activity: Some benzothiazole derivatives have demonstrated anti-inflammatory effects, potentially useful in drug development .

-

Anticancer Activity: Modifications to the benzothiazole ring can lead to compounds with anticancer properties, though specific data on this compound is lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume